

An In-depth Technical Guide to the Spectroscopic Data of Pyrrole Aldehydes

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Compound of Interest

Compound Name: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pyrrole aldehydes, crucial heterocyclic compounds in the fields of medicinal chemistry, materials science, and flavor chemistry. This document details their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for their characterization.

Spectroscopic Data of Pyrrole Aldehydes

The structural elucidation of pyrrole aldehydes relies heavily on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data for pyrrole-2-carboxaldehyde, pyrrole-3-carboxaldehyde, and 1-methylpyrrole-2-carboxaldehyde.

Table 1: ^1H NMR Spectroscopic Data of Pyrrole Aldehydes

Compound	Solvent	Chemical Shift (δ) in ppm
Pyrrole-2-carboxaldehyde	CDCl ₃	9.50 (s, 1H, CHO), 7.19 (m, 1H, H5), 7.01 (m, 1H, H3), 6.34 (m, 1H, H4), ~9.8 (br s, 1H, NH)[1]
Acetone-d ₆		9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4), ~11.4 (br s, 1H, NH)[1]
Pyrrole-3-carboxaldehyde	CDCl ₃	9.81 (s, 1H, CHO), 8.35 (br s, 1H, NH), 7.42 (m, 1H, H2), 6.89 (m, 1H, H5), 6.31 (t, 1H, H4)
1-Methylpyrrole-2-carboxaldehyde	CDCl ₃	9.47 (s, 1H, CHO), 6.95 (dd, 1H, H5), 6.83 (dd, 1H, H3), 6.13 (t, 1H, H4), 3.88 (s, 3H, N-CH ₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of Pyrrole Aldehydes

Compound	Solvent	Chemical Shift (δ) in ppm
Pyrrole-2-carboxaldehyde	CDCl ₃	179.3 (CHO), 132.3 (C2), 125.7 (C5), 122.2 (C3), 111.0 (C4)[3]
Pyrrole-3-carboxaldehyde	CDCl ₃	185.2 (CHO), 132.8 (C2), 127.9 (C5), 125.1 (C3), 110.2 (C4)
1-Methylpyrrole-2-carboxaldehyde	CDCl ₃	178.9 (CHO), 132.5 (C2), 131.9 (C5), 120.3 (C3), 109.8 (C4), 34.2 (N-CH ₃)

Table 3: IR Spectroscopic Data of Pyrrole Aldehydes

Compound	Technique	Key Absorptions (cm ⁻¹)
Pyrrole-2-carboxaldehyde	KBr Pellet	~3280 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1540, 1420 (C=C stretch, ring)
Pyrrole-3-carboxaldehyde	KBr Pellet	~3250 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1550, 1410 (C=C stretch, ring)[1]
1-Methylpyrrole-2-carboxaldehyde	Liquid Film	~2930 (C-H stretch, methyl), ~1665 (C=O stretch, aldehyde), ~1530, 1470 (C=C stretch, ring)

Table 4: Mass Spectrometry Data of Pyrrole Aldehydes

Compound	Ionization Method	m/z (Relative Intensity %)
Pyrrole-2-carboxaldehyde	EI	95 (M+, 100), 94 (90), 67 (45), 39 (30)
Pyrrole-3-carboxaldehyde	EI	95 (M+, 100), 94 (85), 67 (50), 39 (35)
1-Methylpyrrole-2-carboxaldehyde	EI	109 (M+, 100), 108 (95), 80 (55), 53 (40)[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of pyrrole aldehydes is as follows:

- Sample Preparation: Dissolve 5-10 mg of the pyrrole aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift, particularly of the N-H proton.[\[6\]](#)
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 300-500 MHz
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.[\[6\]](#)
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 75-125 MHz
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-200 ppm
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

For solid pyrrole aldehydes, the KBr pellet or ATR-FTIR method is commonly used.

- KBr Pellet Method:
 - Grind 1-2 mg of the solid pyrrole aldehyde with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[7\]](#)
[\[8\]](#)

- Place a portion of the mixture into a pellet die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[\[8\]](#)
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
 - Place a small amount of the solid or liquid pyrrole aldehyde sample directly onto the ATR crystal.[\[9\]](#)
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[\[9\]](#)
 - Acquire the spectrum. This method requires minimal sample preparation.[\[10\]](#)

Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively volatile and thermally stable pyrrole aldehydes.

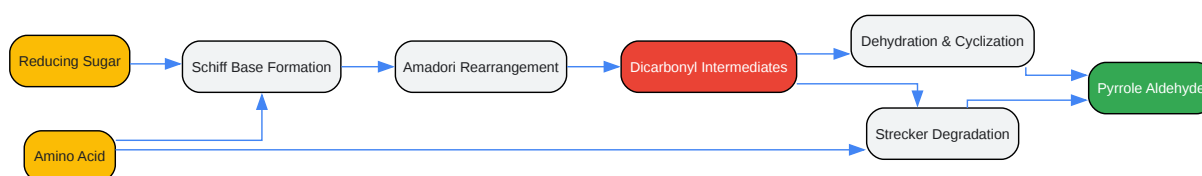
- Sample Introduction: Samples can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Parameters (EI):
 - Ionization Energy: Typically 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-300.

Formation Pathways of Pyrrole Aldehydes

Pyrrole aldehydes can be formed through various chemical reactions, most notably the Maillard reaction, and also through enzymatic pathways.

Maillard Reaction Pathway

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, often during the heating of food. This process can lead to the formation of a variety of heterocyclic compounds, including pyrrole aldehydes, which contribute to the flavor and aroma of cooked foods.[11][12]

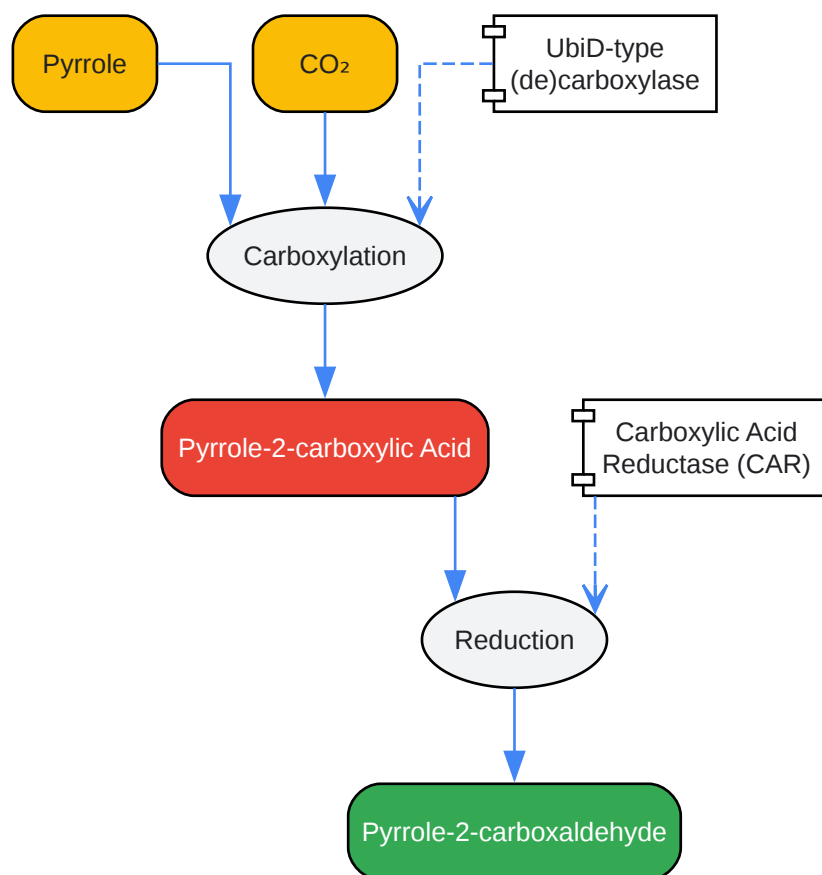


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Caption: Simplified pathway of pyrrole aldehyde formation via the Maillard reaction.

Enzymatic Synthesis of Pyrrole-2-carboxaldehyde

Recent advancements have demonstrated the enzymatic synthesis of pyrrole-2-carboxaldehyde from pyrrole and CO₂. [13] This biocatalytic approach involves a two-enzyme cascade.



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Caption: Enzymatic cascade for the synthesis of pyrrole-2-carboxaldehyde from pyrrole.

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